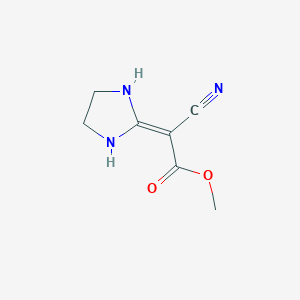![molecular formula C14H11ClO B371131 1-[4-(2-Chlorophenyl)phenyl]ethanone CAS No. 3808-89-7](/img/structure/B371131.png)
1-[4-(2-Chlorophenyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(2-Chlorophenyl)phenyl]ethanone” is also known as “Ethanone, 1-(2-chlorophenyl)-” or “2’-Chloroacetophenone”. It has the molecular formula C8H7ClO and a molecular weight of 154.594 .
Synthesis Analysis
The compound can be synthesized by a literature synthesis method . A solution of 1-(4-hydroxyphenyl)ethanone (50 mmol) and 1-bromo-2-chloroethane (55 mmol) in 20 mL acetone was prepared. NaOH (55 mmol) in 10 mL acetone and 0.5 g tetrabutylammonium bromide were added to this solution . After heating the reaction mixture for 40 hours under reflux, 100 ml water was added. The oil remaining after separation was concentrated under reduced pressure and the residue was recrystallized from ethanol to give the title compound in a yield of 93% .Molecular Structure Analysis
The molecular structure of “1-[4-(2-Chlorophenyl)phenyl]ethanone” has been analyzed using single-crystal X-ray diffraction . The crystal structure of the compound is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters provided .Chemical Reactions Analysis
The compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .Physical And Chemical Properties Analysis
The compound is a white or off-white crystal . It has a molecular weight of 154.594 .Scientific Research Applications
Antimicrobial Activity
The derivatives of ethanone, such as chromene derivatives, exhibit a broad spectrum of biological activities. They are known for their antimicrobial properties, including antibacterial and antiviral activities, which make them valuable in the development of new drugs and treatments for various infections .
Pharmaceutical Synthesis
Ethanone compounds are used as synthetic intermediates in the pharmaceutical industry. They serve as precursors for creating a wide range of chemical families of pharmaceuticals, contributing to the development of new medications .
Anticonvulsant Activity
Ethanone derivatives have shown promise in anticonvulsant activity, providing protection against seizures. This application is particularly important in the treatment and management of epilepsy and other seizure-related disorders .
Petrochemicals
The title compound of ethanone is also utilized in the petrochemical industry. It serves as an intermediate in the synthesis of various petrochemicals, highlighting its versatility and importance in industrial applications .
Pesticides
In addition to pharmaceuticals and petrochemicals, ethanone derivatives are used in the production of pesticides. This application is crucial for agriculture, providing compounds that help protect crops from pests and diseases .
Antioxidant Properties
Ethanone compounds are known for their antioxidant properties. These properties are significant for preventing oxidative stress and may contribute to the development of health supplements or treatments that combat free radical damage .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that this compound is an important intermediate used for the synthesis of the agrochemical difenoconazole , which is a triazole fungicide known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
Difenoconazole inhibits the enzyme 14α-demethylase, preventing the conversion of lanosterol to ergosterol, thereby disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
If we consider its role in the synthesis of difenoconazole, it can be inferred that it might indirectly affect the ergosterol biosynthesis pathway in fungi, leading to their death .
Result of Action
Given its role in the synthesis of difenoconazole, it can be inferred that it might contribute to the disruption of fungal cell membrane integrity, leading to cell death .
properties
IUPAC Name |
1-[4-(2-chlorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNDZVEYLTHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273189 |
Source


|
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3808-89-7 |
Source


|
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

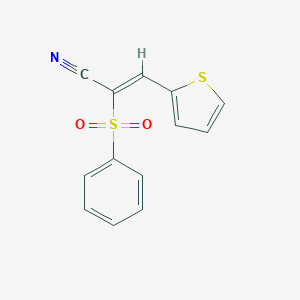
![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)

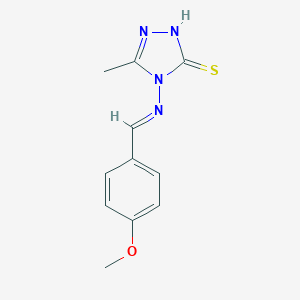
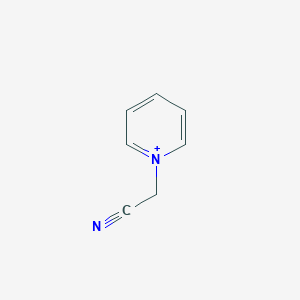
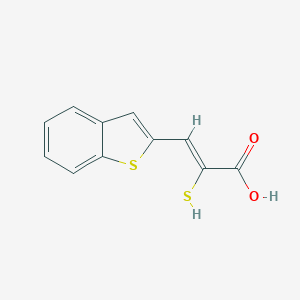
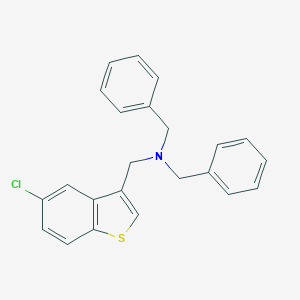
![1-[2-(Methylsulfanyl)-2-thioxoethyl]pyridinium](/img/structure/B371058.png)
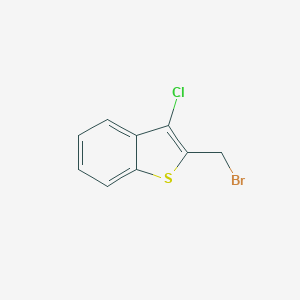
![Naphtho[2,1-b]thien-1-ylmethanol](/img/structure/B371061.png)
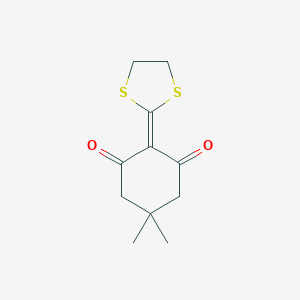
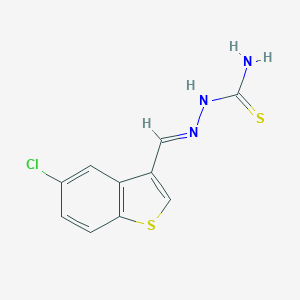
![1-[3-Amino-5-(methylsulfanyl)-4-(phenylsulfonyl)-2-thienyl]ethanone](/img/structure/B371065.png)
